2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate
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Overview
Description
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a new magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been introduced for benzoxazole synthesis using 2-aminophenol and aldehyde in water under reflux conditions, yielding 79–89% .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity. These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable pharmacological activities, including antibacterial and anticancer properties.
Benzothiazole derivatives: These compounds also have a heterocyclic structure and are known for their antimicrobial and anticancer activities.
Uniqueness
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a benzoxazole core with a chlorophenyl and pyridylmethoxy moiety enhances its biological activity and specificity .
Properties
CAS No. |
125602-57-5 |
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Molecular Formula |
C30H31ClN4O6 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C26H27ClN4O2.C4H4O4/c27-20-10-8-19(9-11-20)25(23-6-3-4-14-28-23)32-21-12-16-31(17-13-21)18-15-29-26-30-22-5-1-2-7-24(22)33-26;5-3(6)1-2-4(7)8/h1-11,14,21,25H,12-13,15-18H2,(H,29,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RAOYCMKMVWCYCD-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCNC4=NC5=CC=CC=C5O4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCNC4=NC5=CC=CC=C5O4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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